N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
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Overview
Description
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a brominated isoindoline moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide typically involves multiple stepsThe final step involves the acylation of the amine group with phenylacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar isoindoline structure, used in cancer therapy.
Thalidomide: Another related compound with significant historical importance in medicine.
Uniqueness
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H10BrF3N2O3 |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C17H10BrF3N2O3/c18-10-6-7-12-13(8-10)15(25)23(14(12)24)9-22(16(26)17(19,20)21)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
VKHDZQBGLVOMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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